L-Tyrosine, N-L-alanyl-3-hydroxy-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
37181-64-9 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O5/c1-6(13)11(17)14-8(12(18)19)4-7-2-3-9(15)10(16)5-7/h2-3,5-6,8,15-16H,4,13H2,1H3,(H,14,17)(H,18,19)/t6-,8-/m0/s1 |
InChI Key |
ITJWIBNTLYIIJY-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O)N |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Structural Context of N L Alanyl 3 Hydroxy L Tyrosine
Standardized Naming Conventions and Chemical Classification
The compound designated as N-L-alanyl-3-hydroxy-L-tyrosine is more precisely identified under IUPAC nomenclature as (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid. This systematic name clarifies that the molecule is a dipeptide formed from L-alanine and a hydroxylated form of L-tyrosine. The "3-hydroxy" designation indicates the presence of a second hydroxyl group on the phenyl ring of the tyrosine moiety, in addition to the one at the 4-position, thus forming a 3,4-dihydroxyphenylalanine (L-DOPA) residue. researchgate.net
This compound is classified as a dipeptide, which is a short peptide composed of two amino acids linked by a peptide bond. It is functionally related to both L-alanine and L-tyrosine, and more specifically to L-DOPA. nih.govnih.gov The presence of the catechol group (the 3,4-dihydroxyphenyl moiety) from the L-DOPA residue is a key structural feature that influences its chemical properties and potential biological activities. nih.gov
Table 1: Chemical Identification of N-L-alanyl-3-hydroxy-L-tyrosine
| Identifier | Value |
| Common Name | N-L-alanyl-3-hydroxy-L-tyrosine |
| Synonym | Alanyl-DOPA |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
| Molecular Formula | C₁₂H₁₆N₂O₅ |
| Molecular Weight | 268.27 g/mol |
| CAS Number | 37181-64-9 |
Stereochemical Considerations and Enantiomeric Purity in Research
The stereochemistry of N-L-alanyl-3-hydroxy-L-tyrosine is critical to its structure and function. The designation "N-L-alanyl-L-tyrosine" specifies that both constituent amino acids are in the L-configuration, which is the naturally occurring form in proteins. The IUPAC name, (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid, further defines the absolute configuration at the chiral centers as 'S'. researchgate.netkcl.ac.uk
Research on dipeptides containing L-DOPA often involves stereoselective synthesis methods to ensure the desired chirality is obtained. nih.gov The biological activity and receptor interactions of such peptides are highly dependent on their specific three-dimensional conformation, which is dictated by the stereochemistry of the constituent amino acids. scirp.org
Positional Isomerism of Hydroxylation on the Tyrosine Moiety
The hydroxylation of the tyrosine moiety introduces the possibility of positional isomerism. Standard L-tyrosine is para-tyrosine, or 4-hydroxyphenylalanine. nih.gov However, other isomers exist, namely meta-tyrosine (m-Tyr or 3-hydroxyphenylalanine) and ortho-tyrosine (o-Tyr or 2-hydroxyphenylalanine). nih.gov These isomers typically arise from non-enzymatic hydroxylation of phenylalanine under conditions of oxidative stress. nih.gov
In the context of N-L-alanyl-3-hydroxy-L-tyrosine, the tyrosine residue is hydroxylated at the 3-position, which, in addition to the inherent hydroxyl group at the 4-position, creates a 3,4-dihydroxyphenylalanine (DOPA) residue. This specific di-hydroxylation pattern is significant, as L-DOPA is a precursor to several important neurotransmitters. supplementfactoryuk.com
The formation of a DOPA residue within a peptide can occur through the enzymatic action of tyrosinase, which hydroxylates tyrosine residues. manchesterorganics.com This enzymatic conversion is a key step in the biosynthesis of various natural products and has been utilized in the synthesis of DOPA-containing peptides. researchgate.net The position of hydroxylation is therefore a critical factor that distinguishes N-L-alanyl-3-hydroxy-L-tyrosine from other potential isomers, such as a dipeptide containing 2,4-dihydroxy-phenylalanine or 2,5-dihydroxy-phenylalanine. A comparison of the antioxidant properties of L-tyrosine (a monophenolic amino acid) and L-DOPA (a diphenolic amino acid) has shown that L-DOPA has significantly higher activity in scavenging various free radicals. nih.gov This highlights the importance of the di-hydroxylated phenyl ring in the chemical reactivity of the molecule.
Table 2: Positional Isomers of Hydroxylated Phenylalanine
| Isomer Name | Hydroxyl Group Position(s) | Common Abbreviation |
| ortho-Tyrosine | 2 | o-Tyr |
| meta-Tyrosine | 3 | m-Tyr |
| para-Tyrosine | 4 | p-Tyr |
| 3,4-Dihydroxyphenylalanine | 3, 4 | DOPA |
Significance As a Biological Derivative for Research Investigations
The significance of N-L-alanyl-3-hydroxy-L-tyrosine as a research tool stems directly from its components. The parent amino acid, L-tyrosine, is the biochemical precursor to 3-hydroxy-L-tyrosine (L-DOPA). nih.gov L-DOPA is a centrally important molecule in neurobiology, as it is the direct precursor to the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.org The loss of dopamine-producing neurons is a hallmark of Parkinson's disease, making L-DOPA a cornerstone therapy for the condition. nih.gov
By linking L-alanine to L-DOPA, N-L-alanyl-3-hydroxy-L-tyrosine becomes a "peptide derivative" of L-DOPA. Investigating such derivatives is a key strategy in pharmaceutical research for several reasons:
Modulating Bioavailability: Peptides can interact with specific cellular transport mechanisms, and creating a dipeptide form of a molecule like L-DOPA could potentially alter its absorption and distribution in the body. nih.gov
Exploring New Biological Activities: The addition of an amino acid can change how the core molecule interacts with receptors and enzymes, potentially leading to new pharmacological profiles. nih.govagelessregenerativemedical.com L-DOPA-containing peptides have been studied for their potential to inhibit the oxidation of low-density lipoproteins and for their interactions with G protein-coupled receptors. nih.gov
Supramolecular Materials: The unique structure of L-DOPA, with its multiple hydrogen bonding sites and reactive catechol group, makes it a valuable building block for creating advanced materials like hydrogels and adhesive coatings. researchgate.netwikipedia.org Investigating small peptides containing L-DOPA contributes to this area of materials science. researchgate.net
The modification of L-DOPA into a dipeptide creates a new chemical entity with distinct properties, as illustrated by a comparison of its computed physicochemical characteristics with its constituent parts.
| Property | L-Tyrosine | L-DOPA (3-hydroxy-L-tyrosine) | N-L-alanyl-3-hydroxy-L-tyrosine |
|---|---|---|---|
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₄ | C₁₂H₁₆N₂O₅ |
| Molecular Weight (g/mol) | 181.19 | 197.19 | 268.27 |
| XLogP3 (Predicted Lipophilicity) | -2.3 | -2.7 | -3.0 |
| Topological Polar Surface Area (Ų) | 83.6 | 104 | 137 |
| Hydrogen Bond Donor Count | 3 | 4 | 5 |
| Hydrogen Bond Acceptor Count | 4 | 5 | 6 |
Data sourced from PubChem CIDs: 6057 (L-Tyrosine), 6047 (L-DOPA), 216198 (N-L-alanyl-3-hydroxy-L-tyrosine). uni.luwikipedia.org
A Comprehensive Examination of N-L-alanyl-3-hydroxy-L-tyrosine
The dipeptide N-L-alanyl-3-hydroxy-L-tyrosine, a derivative of two fundamental amino acids, presents a unique molecular structure of significant interest in biochemical and pharmaceutical research. This article delves into the precise nomenclature, stereochemical intricacies, and the structural context of this compound, providing a detailed scientific overview based on current research.
Biochemical Metabolism and Cellular Fate of N L Alanyl 3 Hydroxy L Tyrosine
Hydrolytic Cleavage and Catabolism of the Dipeptide Bond
The initial and pivotal step in the metabolism of N-L-alanyl-3-hydroxy-L-tyrosine is the hydrolysis of its dipeptide bond. This process releases the individual amino acids, L-alanine and 3-hydroxy-L-tyrosine (L-DOPA), making them available for subsequent metabolic processes.
Identification and Characterization of Relevant Peptidases
While direct studies pinpointing the specific peptidases responsible for the cleavage of N-L-alanyl-3-hydroxy-L-tyrosine are not extensively documented, the hydrolysis of similar L-DOPA-containing peptides is known to be mediated by various endo- and amino-peptidases. nih.gov These enzymes, prevalent in biological systems, recognize and cleave the peptide bond between the two amino acid residues. The susceptibility of such peptides to proteolysis is a key aspect of their design as prodrugs, ensuring the release of the active compound, in this case, L-DOPA. nih.govnih.gov The synthesis of peptides containing L-DOPA often involves standard solid-phase methods, with the understanding that they will be cleaved by cellular peptidases to exert their biological effects. researchgate.net
Release of Constituent Amino Acids: L-Alanine and 3-hydroxy-L-tyrosine
Upon enzymatic cleavage of the dipeptide bond, L-alanine and 3-hydroxy-L-tyrosine (L-DOPA) are released into the cellular environment. nih.gov L-alanine, a non-essential amino acid, can be readily integrated into various metabolic pathways, including protein synthesis and gluconeogenesis. The more consequential product of this hydrolysis is L-DOPA, a direct precursor to several critical catecholamine neurotransmitters. nih.govwikipedia.org The release of L-DOPA is the primary purpose of administering L-DOPA-containing peptides, as L-DOPA itself has limitations in crossing the blood-brain barrier. mdpi.comnih.gov
Downstream Metabolic Processing of 3-hydroxy-L-tyrosine (L-DOPA)
Once liberated, 3-hydroxy-L-tyrosine (L-DOPA) becomes a substrate for a cascade of enzymatic reactions, leading to the synthesis of vital neurochemicals.
Decarboxylation to Catecholamines (Dopamine, Norepinephrine (B1679862), Epinephrine)
The most significant metabolic fate of L-DOPA is its conversion into dopamine (B1211576), a crucial neurotransmitter. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. wikipedia.orgbio-techne.comcaringsunshine.com AADC removes the carboxyl group from L-DOPA, yielding dopamine. nih.govwikipedia.org This conversion is a critical step in the treatment of Parkinson's disease, a condition characterized by dopamine deficiency. nih.govcaringsunshine.comnih.gov
Dopamine itself serves as a precursor for the synthesis of other essential catecholamines: norepinephrine (noradrenaline) and epinephrine (B1671497) (adrenaline). wikipedia.orgstudysmarter.co.ukpharmaguideline.com The conversion of dopamine to norepinephrine is catalyzed by dopamine β-hydroxylase. pharmaguideline.comnumberanalytics.com Subsequently, norepinephrine can be methylated to form epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT). pharmaguideline.comnumberanalytics.com This biosynthetic pathway underscores the central role of L-DOPA in maintaining the levels of these vital neurotransmitters. studysmarter.co.uk
Table 1: Key Enzymes in Catecholamine Synthesis from L-DOPA
| Enzyme | Substrate | Product |
| Aromatic L-amino acid decarboxylase (AADC) | L-DOPA | Dopamine |
| Dopamine β-hydroxylase | Dopamine | Norepinephrine |
| Phenylethanolamine N-methyltransferase (PNMT) | Norepinephrine | Epinephrine |
Alternative Enzymatic Transformations of Catecholamines and Related Metabolites
Beyond the primary pathway to catecholamines, L-DOPA and its downstream products can undergo other enzymatic transformations. L-DOPA can be methylated by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa. wikipedia.org The catecholamines dopamine, norepinephrine, and epinephrine are primarily degraded by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.orgpharmaguideline.com MAO is involved in the oxidative deamination of catecholamines, while COMT catalyzes their O-methylation. pharmaguideline.com The interplay of these enzymes regulates the concentration and signaling duration of catecholamines in the nervous system.
Influence on Cellular Energetic Metabolism and Enzyme Activities in Model Systems
The introduction of L-DOPA into cellular systems can have a discernible impact on energy metabolism and the activity of various enzymes. Studies have shown that L-DOPA can influence mitochondrial function. nih.govuni.lu Specifically, research indicates that L-DOPA can lead to a reprogramming of mitochondrial metabolism, a reduction in oxidative phosphorylation, and a depolarization of the mitochondrial membrane. nih.govuni.lu It has also been observed to induce reductive glutamine metabolism and deplete the NADH pool. nih.govuni.lu
Furthermore, L-DOPA treatment has been shown to affect gene expression related to central energy metabolism, with a tendency to lower the expression of genes related to the TCA cycle. nih.gov In some contexts, dopaminergic therapy has been associated with effects on lipid mobilization and glucose uptake in skeletal muscle. mdpi.com These findings suggest that the metabolic consequences of N-L-alanyl-3-hydroxy-L-tyrosine administration extend beyond neurotransmitter synthesis to the fundamental processes of cellular bioenergetics.
Molecular Mechanisms and Biological Interactions of N L Alanyl 3 Hydroxy L Tyrosine
Modulation of Key Enzyme Activities in Metabolic Pathways
The structural similarity of N-L-alanyl-3-hydroxy-L-tyrosine to endogenous molecules like L-tyrosine and L-DOPA suggests that it may interact with and modulate the activity of key enzymes involved in amino acid and neurotransmitter metabolism.
Impact on Hydroxylase and Decarboxylase Enzymes
The catecholamine biosynthetic pathway begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase (TH), the rate-limiting enzyme. nih.govwikipedia.org Subsequently, aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine (B1211576). nih.govnih.gov
The regulation of TH and AADC is complex, involving feedback inhibition by catecholamines and modulation by various drugs. nih.govnih.gov For instance, chronic administration of D2-like dopamine receptor agonists has been shown to decrease AADC activity, while antagonists can induce it. nih.gov The potential for N-L-alanyl-3-hydroxy-L-tyrosine or its metabolites to interact with these receptors could indirectly influence enzyme activity.
Table 1: Key Enzymes in the Initial Steps of Catecholamine Biosynthesis
| Enzyme | EC Number | Substrate(s) | Product(s) | Role |
| Tyrosine Hydroxylase (TH) | 1.14.16.2 | L-tyrosine, Tetrahydrobiopterin, O₂ | L-DOPA, Dihydrobiopterin, H₂O | Rate-limiting step in catecholamine synthesis. nih.govwikipedia.org |
| Aromatic L-Amino Acid Decarboxylase (AADC) | 4.1.1.28 | L-DOPA, 5-Hydroxytryptophan | Dopamine, Serotonin | Decarboxylates aromatic L-amino acids. taylorandfrancis.com |
Effects on Other Enzymes Involved in Amino Acid and Peptide Metabolism
Dipeptides like N-L-alanyl-3-hydroxy-L-tyrosine are typically metabolized by peptidases, which cleave the peptide bond to release the constituent amino acids. Various peptidases exist in the body, with differing specificities. The cleavage of the alanyl-tyrosine (B12508813) bond would release L-alanine and 3-hydroxy-L-tyrosine. L-alanine can enter the general amino acid pool, while 3-hydroxy-L-tyrosine, also known as meta-tyrosine, is a non-proteinogenic amino acid. uni.lu
The metabolic fate of dipeptides can be influenced by their structure. For example, L-alanyl-L-glutamine is produced fermentatively using L-amino acid α-ligase, an enzyme that synthesizes dipeptides. nih.gov This highlights the existence of enzymatic machinery for both the synthesis and degradation of dipeptides.
Role as a Biochemical Precursor in Downstream Synthetic Routes
The potential for N-L-alanyl-3-hydroxy-L-tyrosine to act as a prodrug or biochemical precursor is a significant area of interest. ontosight.ainih.gov Upon enzymatic hydrolysis, it would release 3-hydroxy-L-tyrosine.
3-hydroxy-L-tyrosine is structurally similar to L-DOPA, the immediate precursor to dopamine. nih.gov This suggests that 3-hydroxy-L-tyrosine, once liberated from the dipeptide, could potentially enter the catecholamine synthesis pathway. If it is a substrate for AADC, it could be converted to a dopamine analog. This is a key characteristic of prodrugs designed to increase the bioavailability of therapeutic agents, such as L-DOPA in the treatment of Parkinson's disease. nih.gov
The effectiveness of a prodrug depends on its stability, solubility, and bioavailability. nih.gov The addition of the L-alanyl group could modify these physicochemical properties, potentially enhancing its absorption and delivery to target tissues before being converted to its active form. ontosight.ai
Interactions with Intracellular Signaling Pathways and Protein Modifications
The interaction of molecules with intracellular signaling pathways is crucial for their biological effects. G protein-coupled receptors (GPCRs) are a major class of receptors that mediate cellular responses to a wide variety of external signals. nih.govnih.gov
Given its peptide nature, N-L-alanyl-3-hydroxy-L-tyrosine could potentially interact with peptide-recognizing GPCRs. The binding of a ligand to a GPCR initiates a cascade of intracellular events, often involving the activation or inhibition of adenylyl cyclase and subsequent changes in cyclic AMP levels. ub.edu The specific G protein subtype (e.g., Gαi, Gαs) to which a receptor couples determines the downstream signaling pathway. nih.gov
Furthermore, the liberated 3-hydroxy-L-tyrosine, as a tyrosine analog, could potentially be incorporated into proteins, leading to post-translational modifications. Tyrosine residues in proteins are subject to various modifications, which can alter protein function. academie-sciences.fr
Theoretical Frameworks for Peptide-Receptor or Peptide-Protein Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. jscimedcentral.comcambridge.org This method is valuable for understanding the potential interactions of dipeptides like N-L-alanyl-3-hydroxy-L-tyrosine with protein targets.
Studies on the docking of dipeptides with protein tyrosine phosphatases have shown that these small peptides can bind to allosteric sites and modulate enzyme activity. dovepress.com The binding is influenced by the specific amino acid residues and their sequence. dovepress.com Similarly, molecular docking studies of short peptides with tubulin and opioid receptors have revealed specific hydrogen bonding and hydrophobic interactions that stabilize the peptide-receptor complex. jscimedcentral.comnih.gov
The theoretical interaction of N-L-alanyl-3-hydroxy-L-tyrosine with a receptor would depend on the three-dimensional structure of both the peptide and the receptor's binding pocket. The presence of the hydroxyl group on the tyrosine ring and the N-terminal alanine (B10760859) would contribute to the specificity of these interactions.
Table 2: Theoretical Interaction Parameters from Molecular Docking Studies of Peptides
| Interaction Type | Description | Potential Role for N-L-alanyl-3-hydroxy-L-tyrosine |
| Hydrogen Bonds | Formed between hydrogen atoms and electronegative atoms (O, N). | The hydroxyl and carboxyl groups of the tyrosine moiety, and the amino and carbonyl groups of the peptide backbone, can act as hydrogen bond donors and acceptors. |
| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and receptor. | The phenyl ring of the tyrosine moiety can engage in hydrophobic interactions with nonpolar residues in the binding pocket. |
| Electrostatic Interactions | Occur between charged groups. | The charged amino and carboxyl termini of the dipeptide can form salt bridges with charged residues on the receptor. |
| Allosteric Binding | Binding to a site other than the active site, modulating activity. | The dipeptide could potentially bind to an allosteric site on an enzyme or receptor, influencing its function. dovepress.com |
Advanced Analytical Methodologies for the Characterization and Quantification of N L Alanyl 3 Hydroxy L Tyrosine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of peptides, enabling the separation of the target compound from impurities, starting materials, and by-products. Given the polar nature of N-L-alanyl-3-hydroxy-L-tyrosine, reversed-phase and chiral chromatography are particularly relevant.
High-Performance Liquid Chromatography (HPLC) with Multi-Mode Detection (UV, FL, CAD, MS)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like N-L-alanyl-3-hydroxy-L-tyrosine. Its high resolution and adaptability make it ideal for both purity assessment and quantification. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net
Multi-mode detection enhances the information obtained from a single HPLC run:
UV Detection: The aromatic ring of the 3-hydroxy-tyrosine residue allows for sensitive detection using ultraviolet (UV) spectroscopy. The catechol structure imparts a characteristic UV absorbance maximum, which can be used for quantification.
Fluorescence (FL) Detection: The inherent fluorescence of the phenolic group can be exploited for highly sensitive and selective detection, a technique particularly useful for assaying tyrosine and its hydroxylated derivatives like L-DOPA. nih.gov An HPLC method with fluorescence detection has been validated for L-DOPA with a wide linear range. nih.gov
Charged Aerosol Detection (CAD): As a universal detector, CAD provides a response that is largely independent of the chemical structure of the analyte, making it suitable for analyzing the purity of the compound when reference standards for all potential impurities are not available.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides molecular weight information and structural data, confirming the identity of the eluting peak as N-L-alanyl-3-hydroxy-L-tyrosine. This is invaluable for identifying impurities and degradation products.
Chiral HPLC methods are crucial for confirming the stereochemical integrity of the dipeptide. Specialized chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides like teicoplanin, are effective for separating the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com This allows for the quantification of any undesired D-isomers.
Table 1: Example HPLC Parameters for Dipeptide Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm | Separation based on hydrophobicity |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | Gradient elution for resolving compounds |
| Flow Rate | 1.0 mL/min | Standard analytical flow |
| UV Wavelength | 280 nm | Detection of the aromatic tyrosine ring |
| FL Excitation/Emission | 280 nm / 310 nm | High-sensitivity detection |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It separates molecules based on their charge-to-size ratio in an electric field. For N-L-alanyl-3-hydroxy-L-tyrosine, which is amphoteric, the pH of the background electrolyte (BGE) is a critical parameter for controlling its migration time.
CE is particularly powerful for chiral separations. nih.gov By adding a chiral selector to the BGE, the enantiomers of the dipeptide can be resolved. A study on the related compound β-alanyl-tyrosine demonstrated successful enantiomeric separation using 2-hydroxypropyl-β-cyclodextrin as a chiral selector in an acidic BGE. nih.gov This methodology is directly applicable to establishing the enantiomeric purity of N-L-alanyl-3-hydroxy-L-tyrosine.
Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that uses surfactants (micelles) in the BGE. This allows for the separation of neutral molecules and provides a different separation selectivity for charged molecules, which can be advantageous for resolving complex mixtures of related peptides and impurities.
Spectroscopic and Spectrometric Approaches for Structural and Quantitative Analysis
While chromatography excels at separation, spectroscopy and spectrometry are essential for elucidating the precise chemical structure and for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules in solution. For N-L-alanyl-3-hydroxy-L-tyrosine, NMR can confirm the covalent bonding arrangement (connectivity) and provide insights into its three-dimensional shape (conformation).
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. chemicalbook.com Key signals would include the methyl doublet for the alanine (B10760859) residue, the α-proton signals for both amino acids, and the aromatic signals for the 3-hydroxy-tyrosine ring. The ¹³C NMR spectrum reveals the number of unique carbon atoms.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish the complete structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of N-L-alanyl-3-hydroxy-L-tyrosine and to deduce its structure through fragmentation analysis. The molecular formula for the compound is C₁₂H₁₆N₂O₅, corresponding to a monoisotopic mass of 268.1059 Da. uni.lu
Molecular Ion Determination: Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecule can be ionized, typically forming protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu High-resolution mass spectrometry (HRMS) can measure the mass with high accuracy, allowing for the determination of the elemental formula.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented. The resulting fragment ions provide sequence and structural information. For peptides, characteristic fragments include b-ions (containing the N-terminus) and y-ions (containing the C-terminus) resulting from cleavage of the peptide bond. This fragmentation pattern confirms the amino acid sequence and can help locate the position of the hydroxyl group. mzcloud.org
Table 2: Predicted m/z for N-L-alanyl-3-hydroxy-L-tyrosine Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 269.11321 |
| [M+Na]⁺ | 291.09515 |
| [M-H]⁻ | 267.09865 |
Data sourced from PubChemLite. uni.lu
Spectrophotometric Methods for Quantitative Determination
Simple, rapid, and cost-effective quantitative analysis can often be achieved using UV-Visible spectrophotometry. This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
While the natural UV absorbance of the tyrosine moiety can be used, a more specific and sensitive method involves chemical derivatization. N-L-alanyl-3-hydroxy-L-tyrosine possesses a primary amino group on the N-terminal alanine, which can react with a chromogenic agent. A well-established method for primary amines is derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). researchgate.netresearchgate.net
The reaction of the amino group with NBD-Cl in an alkaline medium (e.g., pH 10.0) produces a stable, orange-colored product. researchgate.netresearchgate.net This product has a strong absorbance maximum (λmax) in the visible region, around 388 nm, away from potential interferences in the UV region. researchgate.netresearchgate.net By creating a calibration curve with standards of known concentration, the concentration of N-L-alanyl-3-hydroxy-L-tyrosine in a sample can be accurately determined.
Experimental Research Paradigms and Model Systems for N L Alanyl 3 Hydroxy L Tyrosine Studies
In Vitro Cell Culture Models for Biochemical Pathway Investigations (e.g., Melanin (B1238610) Synthesis in Melanoma Cells)
In vitro cell culture models are fundamental for elucidating the direct cellular and biochemical effects of N-L-alanyl-3-hydroxy-L-tyrosine, particularly in pathways like melanin synthesis. Melanoma cell lines, such as B16-F10, are frequently used due to their active melanogenesis machinery.
In a study investigating a closely related dipeptide, L-alanyl-L-tyrosine, B16-F10 mouse melanoma cells were utilized to assess its impact on melanin production. nih.gov The findings from this study demonstrated that L-alanyl-L-tyrosine could promote the synthesis of melanin. nih.gov This suggests that dipeptides of tyrosine can serve as precursors or regulators in the melanogenesis pathway. The study reported no toxic effects on the cells within a concentration range of 100-800 μmol·L⁻¹. nih.gov
The process of melanin synthesis, or melanogenesis, is a complex series of oxidative reactions. It begins with the amino acid L-tyrosine, which is converted to L-DOPA and then to dopaquinone, a key intermediate. skinwhiteningscience.comnih.govresearchgate.net From dopaquinone, the pathway can lead to the production of either the brown-black pigment eumelanin (B1172464) or the reddish-yellow pheomelanin. skinwhiteningscience.comnih.gov L-tyrosine and L-DOPA not only act as substrates but can also function as regulatory molecules in this process. nih.gov
Studies on various peptides and their analogs have shown that they can either up- or downregulate melanin synthesis. nih.gov For instance, some oligopeptides have been found to competitively inhibit tyrosinase, the key enzyme in melanogenesis. nih.gov Conversely, research on L-alanyl-L-tyrosine has shown its potential to enhance melanin production, as detailed in the table below. nih.gov While direct studies on N-L-alanyl-3-hydroxy-L-tyrosine are not widely available, the research on similar compounds provides a strong rationale for using melanoma cell lines to investigate its specific effects on melanin synthesis.
| Parameter | Observation | Concentration Range | Reference |
|---|---|---|---|
| Cell Viability | No toxic effect observed | 100-800 μmol·L⁻¹ | nih.gov |
| Melanin Production | Promoted melanin synthesis compared to control | Optimal concentration not specified | nih.gov |
In Vivo Animal Models for Systemic Metabolic Analysis (e.g., Brain Metabolism in Rodents)
In vivo animal models, particularly rodents, are indispensable for understanding the systemic metabolism and physiological effects of dipeptides like N-L-alanyl-3-hydroxy-L-tyrosine. These models allow for the examination of absorption, distribution, metabolism, and excretion (ADME) profiles, as well as effects on various organs, such as the brain.
Research on the parent amino acid, L-tyrosine, has demonstrated its effects on brain metabolism in rats. A study investigating the in vivo effects of a single intraperitoneal injection of L-tyrosine (500 mg/kg) in 30-day-old Wistar rats revealed significant alterations in the activities of key energy metabolism enzymes in the brain and liver. ontosight.ainih.gov These findings suggest that systemic administration of tyrosine and its derivatives can impact central and peripheral energy metabolism. ontosight.ainih.gov
Another study focused on the utilization of the dipeptide L-alanyl-L-tyrosine in bilaterally nephrectomized rats. chemdiv.com Despite the absence of kidneys, which are major sites of peptide hydrolysis, the infused dipeptide did not accumulate in the plasma. chemdiv.com Instead, plasma levels of tyrosine and alanine (B10760859) increased, and a significant portion of the infused radiolabeled tyrosine was incorporated into tissue proteins, indicating that other tissues like the liver and muscle can effectively hydrolyze the dipeptide to its constituent amino acids. chemdiv.com This highlights the systemic capacity for dipeptide metabolism even when a primary organ of clearance is absent.
| Enzyme/Complex | Effect of Acute In Vivo Administration | Reference |
|---|---|---|
| Malate Dehydrogenase | Inhibited | ontosight.ainih.gov |
| Citrate Synthase | Inhibited | ontosight.ainih.gov |
| Succinate Dehydrogenase | Inhibited | ontosight.ainih.gov |
| Complex I | Inhibited | ontosight.ainih.gov |
| Complex II | Inhibited | ontosight.ainih.gov |
| Complex II-III | Inhibited | ontosight.ainih.gov |
| Complex IV | Inhibited | ontosight.ainih.gov |
Computational Chemistry and Bioinformatics Approaches for Structural and Mechanistic Prediction
Computational chemistry and bioinformatics offer powerful tools for predicting the structural, physicochemical, and potential biological activities of molecules like N-L-alanyl-3-hydroxy-L-tyrosine before undertaking extensive laboratory experiments. These in silico methods can provide valuable insights into a compound's behavior at the molecular level.
Publicly available databases such as PubChem provide foundational computational data for N-L-alanyl-3-hydroxy-L-tyrosine, listed under the name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid. uni.lu This includes its molecular formula (C12H16N2O5), structure, and predicted properties. For instance, its predicted XlogP value of -3.0 suggests high water solubility. uni.lu Furthermore, predicted collision cross-section (CCS) values, which are related to the molecule's shape and size in the gas phase, are available for different adducts. uni.lu
Bioinformatics approaches can be used to explore potential interactions of N-L-alanyl-3-hydroxy-L-tyrosine with biological targets. For example, computational docking studies could predict the binding affinity and mode of interaction of this dipeptide with enzymes like tyrosinase or with amino acid transporters. Research on other tyrosine derivatives has successfully used such methods to understand their interactions with protein targets. nih.gov
Molecular dynamics simulations can further be employed to study the conformational flexibility of N-L-alanyl-3-hydroxy-L-tyrosine and its stability when interacting with a biological receptor. mdpi.com These computational tools, when used in conjunction with experimental data, can accelerate the research and development process for novel compounds by providing a rational basis for hypothesis-driven experimental design.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C12H16N2O5 | uni.lu |
| Molecular Weight | 268.27 g/mol | uni.lu |
| XlogP | -3.0 | uni.lu |
| Predicted CCS ([M+H]⁺, Ų) | 160.2 | uni.lu |
| Predicted CCS ([M+Na]⁺, Ų) | 164.2 | uni.lu |
| Predicted CCS ([M-H]⁻, Ų) | 159.3 | uni.lu |
Future Research Trajectories and Open Questions in N L Alanyl 3 Hydroxy L Tyrosine Research
Elucidation of Undiscovered Biological Roles and Intermolecular Interactions
A primary avenue for future research lies in discovering the unique biological activities of N-L-alanyl-3-hydroxy-L-tyrosine. While it can be hypothesized to act as a pro-drug for L-DOPA, its own intrinsic bioactivity is a significant open question. Future studies will likely focus on its potential as a neuromodulator, antioxidant, or even as a signaling molecule in its own right. Research into L-DOPA-containing peptides suggests they can have diverse biological and pharmacological activities, including interacting with G protein-coupled receptors and inhibiting the oxidation of low-density lipoproteins. creative-peptides.com
The exploration of its intermolecular interactions is also a critical research trajectory. Understanding how N-L-alanyl-3-hydroxy-L-tyrosine interacts with biological macromolecules such as enzymes, receptors, and transporters will be key to elucidating its mechanism of action. The catechol group of the L-DOPA residue is of particular interest due to its potential for various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding. nih.gov
Future research should systematically investigate:
Receptor Binding Affinity: Screening for interactions with a wide range of neuronal and peripheral receptors.
Enzymatic Stability and Processing: Determining its stability in biological fluids and identifying the enzymes responsible for its metabolism.
Cellular Uptake and Transport: Characterizing the mechanisms by which it crosses cellular membranes.
A deeper understanding of these aspects could reveal novel therapeutic targets and applications for this dipeptide.
Development of Novel Biocatalytic Pathways for Sustainable Production
The synthesis of N-L-alanyl-3-hydroxy-L-tyrosine presents an opportunity for the development of innovative and sustainable production methods. Traditional chemical peptide synthesis often involves the use of harsh reagents and generates significant waste. oxfordglobal.com Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener alternative with high specificity and efficiency under mild conditions. creative-peptides.com
Future research in this area will likely concentrate on:
Enzyme Discovery and Engineering: Identifying or engineering enzymes, such as ligases or peptidases, that can efficiently catalyze the formation of the peptide bond between L-alanine and L-DOPA. The use of enzymes like tyrosinase for the production of L-DOPA from L-tyrosine is a well-established biocatalytic process that could be integrated into a multi-enzyme cascade. nih.gov
Process Optimization: Developing optimized reaction conditions, including solvent systems (such as aqueous or deep eutectic solvents), pH, and temperature, to maximize yield and purity.
Immobilization and Reuse: Creating immobilized enzyme systems to allow for continuous production and recycling of the biocatalyst, thereby reducing costs and environmental impact. nih.gov
The development of efficient biocatalytic routes would not only be more environmentally friendly but could also make the production of N-L-alanyl-3-hydroxy-L-tyrosine and other specialty dipeptides more economically viable for research and potential commercial applications. americanpeptidesociety.org
Table 1: Comparison of Potential Peptide Synthesis Strategies
| Synthesis Method | Key Advantages | Key Challenges for N-L-alanyl-3-hydroxy-L-tyrosine |
| Chemical Synthesis | High throughput, well-established methodologies. | Use of protecting groups, potential for racemization, harsh deprotection conditions, solvent waste. |
| Biocatalytic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme discovery and stability, optimization of reaction conditions, potential for lower yields initially. |
| Hybrid Chemoenzymatic | Combines the advantages of both methods, allowing for complex modifications. | Integration of chemical and enzymatic steps, purification challenges. |
Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity
As research into N-L-alanyl-3-hydroxy-L-tyrosine progresses, the need for highly sensitive and specific analytical methods to detect and quantify it in complex biological matrices will become paramount. Future work in this area should focus on advancing current analytical platforms.
Key areas for development include:
Liquid Chromatography-Mass Spectrometry (LC-MS): Developing targeted LC-MS/MS methods for the precise identification and quantification of the dipeptide and its metabolites in plasma, cerebrospinal fluid, and tissue samples.
Capillary Electrophoresis (CE): Utilizing CE for the chiral separation and analysis of the dipeptide and its constituent amino acids, which is crucial for studying its stereospecific interactions and metabolism.
Biosensors: Creating novel biosensors, potentially based on enzymatic reactions or specific antibodies, for the real-time monitoring of N-L-alanyl-3-hydroxy-L-tyrosine levels.
The refinement of these techniques will be essential for pharmacokinetic studies, understanding its metabolic fate, and exploring its role in various physiological and pathological processes.
Table 2: Potential Analytical Techniques for N-L-alanyl-3-hydroxy-L-tyrosine
| Analytical Technique | Principle | Potential Application in Research |
| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Quantification in biological fluids, metabolite identification. |
| Capillary Electrophoresis | Separation based on charge and size in a capillary. | Chiral analysis, purity assessment. |
| NMR Spectroscopy | Nuclear magnetic resonance to determine molecular structure. | Structural elucidation of the dipeptide and its interaction products. |
| Electrochemical Sensors | Detection based on oxidation or reduction at an electrode surface. | Real-time monitoring of concentration changes. |
Exploration of its Role in Fundamental Biological Processes Beyond Known Pathways
A particularly exciting avenue for future research is the possibility that N-L-alanyl-3-hydroxy-L-tyrosine participates in fundamental biological processes that are not immediately obvious from its constituent parts. The conjugation of L-alanine to L-DOPA may confer properties that allow it to interact with novel biological targets or to be transported and distributed in the body in unique ways.
Open questions for investigation include:
Influence on Gut Microbiota: Does N-L-alanyl-3-hydroxy-L-tyrosine interact with or get metabolized by the gut microbiome, and what are the downstream consequences for host physiology?
Role in Oxidative Stress and Inflammation: Beyond the antioxidant potential of the L-DOPA moiety, does the dipeptide as a whole have specific anti-inflammatory or cytoprotective effects?
Impact on Protein Homeostasis: Could this dipeptide be misincorporated into proteins, or could it influence the aggregation of proteins implicated in neurodegenerative diseases?
Answering these questions will require a multidisciplinary approach, combining techniques from molecular biology, pharmacology, and systems biology. The exploration of these less-traveled paths holds the potential to reveal unexpected and significant biological roles for N-L-alanyl-3-hydroxy-L-tyrosine, opening up new chapters in our understanding of dipeptide biology and its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-L-alanyl-3-hydroxy-L-tyrosine derivatives, and how are intermediates characterized?
- Methodological Answer : A common synthesis route involves acetylating L-tyrosine to form intermediates like N-acetyl-O-methyl-L-tyrosine ethyl ester. For example, in one protocol, N-acetyl-3-(3-formyl-4-methoxyphenyl)-L-alanine ethyl ester was synthesized using dichloromethyl methyl ether and TiCl₄, followed by oxidation to introduce carboxyl groups . Intermediates are characterized via infrared spectroscopy (IR) , nuclear magnetic resonance (NMR) , mass spectrometry (MS) , and elemental analysis to confirm structure and purity .
Q. How can researchers assess the solubility and stability of N-L-alanyl-3-hydroxy-L-tyrosine in aqueous buffers for in vitro studies?
- Methodological Answer : Solubility can be tested in potassium phosphate buffer (pH 7.0) under varying ionic strengths and temperatures. Stability is monitored via thin-layer chromatography (TLC) using a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) and visualized with ninhydrin spray . Spectrophotometric analysis (400–540 nm) detects degradation products, such as nitrated derivatives .
Q. What analytical techniques are critical for distinguishing N-L-alanyl-3-hydroxy-L-tyrosine from its structural analogs (e.g., 3-nitrotyrosine)?
- Methodological Answer : TLC mobility differences and post-chromatographic color reactions (e.g., ninhydrin for amino groups) distinguish nitrosated vs. nitrated derivatives. For example, 3-nitrotyrosine migrates farther on TLC and turns yellow with ninhydrin, while nitrosated derivatives remain pinkish-brown . High-performance liquid chromatography (HPLC) with UV detection (280 nm) can further resolve retention time differences .
Advanced Research Questions
Q. How can researchers optimize reaction yields in low-efficiency steps (e.g., Sandmeyer reactions) during N-L-alanyl-3-hydroxy-L-tyrosine synthesis?
- Methodological Answer : Low yields in Sandmeyer reactions (e.g., converting aryl diazonium salts to hydroxyl derivatives) can be improved by optimizing reaction time, temperature, and catalyst loading. For instance, using BeCl₂ in ethanol for deprotection steps increased yields of N-acetyl-3-(3-carboxy-4-hydroxyphenyl)-L-alanine . Parallel small-scale reactions with fractional crystallization or silica gel chromatography help identify optimal conditions .
Q. What experimental designs are recommended to study the cognitive effects of L-tyrosine derivatives in human trials?
- Methodological Answer : Use double-blind, placebo-controlled crossover designs with counterbalanced administration (e.g., 2 g L-tyrosine vs. microcrystalline cellulose in orange juice). Cognitive tasks like the Stroop test or reference-back working memory tasks assess effects on attention and executive function. Performance metrics (error rates, reaction times) are analyzed via repeated-measures ANOVA (rmANOVA) to account for within-subject variability .
Q. How can contradictory data on L-tyrosine's biochemical effects (e.g., nitration vs. nitrosation pathways) be resolved?
- Methodological Answer : Contradictions arise from reactive oxygen species (ROS) variability in buffer systems. To address this:
- Use argon-saturated buffers to minimize dissolved oxygen and standardize ROS levels.
- Validate nitrosation products via electron paramagnetic resonance (EPR) to detect free radicals or LC-MS/MS for stable isotopic labeling .
- Replicate experiments with positive controls (e.g., pure 3-nitrotyrosine) to confirm reaction specificity .
Q. What advanced statistical approaches are suitable for analyzing dose-dependent effects of N-L-alanyl-3-hydroxy-L-tyrosine in neurochemical assays?
- Methodological Answer : Mixed-effects models account for batch-to-batch variability in synthesis. For dose-response curves, non-linear regression (e.g., Hill equation) quantifies EC₅₀ values. Outlier detection via interquartile range (IQR) thresholds (e.g., 3×IQR) ensures robust data interpretation in behavioral studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported L-tyrosine bioavailability across studies?
- Methodological Answer : Variations in absorption kinetics may stem from formulation differences (e.g., free base vs. acetylated forms like NALT). To reconcile
- Standardize administration protocols (fasting vs. fed states).
- Use stable isotope tracers (¹³C-L-tyrosine) with mass spectrometry to track metabolic pathways .
- Compare pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ) across formulations in meta-analyses .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
